molecular formula C12H11ClF3NO2 B6292888 (5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone CAS No. 2413441-23-1

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone

Cat. No.: B6292888
CAS No.: 2413441-23-1
M. Wt: 293.67 g/mol
InChI Key: DFJWCXYXAKAQFR-UHFFFAOYSA-N
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Description

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11ClF3NO2 and a molecular weight of 293.67 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a morpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzoyl chloride with morpholine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone can be compared with similar compounds such as:

Properties

IUPAC Name

[5-chloro-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO2/c13-8-1-2-10(12(14,15)16)9(7-8)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWCXYXAKAQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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